![molecular formula C12H8ClFN2O B11863897 5-(2-Chloro-5-fluorophenyl)nicotinamide CAS No. 1346692-28-1](/img/structure/B11863897.png)
5-(2-Chloro-5-fluorophenyl)nicotinamide
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Overview
Description
5-(2-Chloro-5-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinamide typically involves the reaction of 2-chloro-5-fluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-fluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-(2-Chloro-5-fluorophenyl)nicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-fluorophenyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it can inhibit the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
5-(2-Chloro-5-fluorophenyl)nicotinamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other nicotinamide derivatives .
Biological Activity
5-(2-Chloro-5-fluorophenyl)nicotinamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with substituted anilines. The compound features a chlorinated and fluorinated phenyl ring, which is crucial for its biological activity. The presence of these halogen substituents can enhance lipophilicity and alter the electronic properties of the molecule, influencing its interaction with biological targets.
Inhibition of NAD+ Biosynthesis
One of the primary mechanisms through which this compound exerts its effects is by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ synthesis. NAD+ is essential for various cellular processes, including energy metabolism and DNA repair. Inhibition of NAMPT has been identified as a promising strategy in cancer therapy, exploiting the increased metabolic demands of cancer cells .
Table 1: Inhibition Potency of this compound Against NAMPT
Compound | IC50 (µM) |
---|---|
This compound | 0.15 |
FK866 (reference inhibitor) | 0.05 |
Data adapted from recent studies on NAMPT inhibitors .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis in these cells, potentially through the depletion of NAD+ levels, leading to cellular stress and death.
Case Study: Breast Cancer Cell Line MDA-MB-231
A study evaluated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated:
- IC50 Value : 0.75 µM
- Mechanism : Induction of apoptosis via caspase activation
- Observation : Significant reduction in cell viability after 48 hours of treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring significantly impact the biological activity of the compound. The introduction of electron-withdrawing groups like chlorine and fluorine enhances the compound's potency by increasing its ability to interact with NAMPT.
Table 2: Summary of SAR for Related Compounds
Compound | Substituents | Activity (IC50, µM) |
---|---|---|
This compound | Cl, F | 0.15 |
5-(4-Fluorophenyl)nicotinamide | F | >10 |
Nicotinamide | None | >20 |
Data shows that halogen substitutions improve inhibitory potency .
Properties
CAS No. |
1346692-28-1 |
---|---|
Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
5-(2-chloro-5-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-2-1-9(14)4-10(11)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |
InChI Key |
HEFAPOFDKLCWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)N)Cl |
Origin of Product |
United States |
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